molecular formula C10H9N3O B2435175 2-[(Pyridin-2-yl)methoxy]pyrimidine CAS No. 2197885-00-8

2-[(Pyridin-2-yl)methoxy]pyrimidine

Cat. No.: B2435175
CAS No.: 2197885-00-8
M. Wt: 187.202
InChI Key: DMLAAJQBNPDEDK-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methoxy]pyrimidine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. Compounds featuring a linked pyridine-pyrimidine structure are frequently investigated as privileged scaffolds for developing novel therapeutic agents due to their diverse biological activities. Specifically, 2-(pyridin-2-yl)pyrimidine derivatives have been identified as potent inhibitors in several areas. For instance, closely related compounds have shown significant promise as anti-fibrotic agents, demonstrating superior activity to clinical drugs like Pirfenidone in inhibiting the proliferation of hepatic stellate cells, a key process in liver fibrosis . These derivatives can effectively reduce the expression of collagen and hydroxyproline content in vitro, indicating their potential for developing novel anti-fibrotic treatments . Furthermore, the 2-(pyridin-2-yl)pyrimidine core is a key structural motif in other pharmacological contexts. It serves as a base structure for compounds investigated as treatments for osteoporosis, osteopenia, and other metabolic bone diseases by targeting the RANKL signaling pathway . In neurodegenerative disease research, similar diaminoalkyl derivatives incorporating this core have been designed as multifunctional agents, acting as nanomolar inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential application in Alzheimer's disease . The mechanism of action for this class of compounds is typically target-dependent. In anti-fibrotic research, it may involve the inhibition of pathways like collagen synthesis . In cholinesterase inhibition, the molecules are engineered to interact with both the catalytic active site and the peripheral anionic site of the enzymes . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLAAJQBNPDEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 Pyridin 2 Yl Methoxy Pyrimidine

Established Synthetic Pathways for the 2-[(Pyridin-2-yl)methoxy]pyrimidine Core Structure

The formation of the this compound scaffold can be achieved through several established synthetic methodologies, including nucleophilic substitution, condensation, and multi-component reactions.

Nucleophilic Substitution Reactions in Pyrimidine (B1678525) Synthesis

Nucleophilic substitution is a cornerstone in the synthesis of 2-substituted pyrimidines. This approach typically involves the reaction of a pyrimidine ring bearing a leaving group at the C2-position with a suitable nucleophile. youtube.comquimicaorganica.orgstackexchange.com In the context of this compound, this involves the displacement of a halogen, most commonly chlorine, from a 2-halopyrimidine by the alkoxide of pyridin-2-ylmethanol. sci-hub.se

The reactivity of halopyridines towards nucleophilic substitution generally follows the order I > Br > Cl > F for sulfur nucleophiles, while for oxygen nucleophiles like benzyl (B1604629) alcohol, the reactivity order is F > Cl > Br > I. sci-hub.se The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the two nitrogen atoms. The attack of the nucleophile is favored at the C2 and C4 positions due to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com The choice of solvent can also influence the reaction efficiency, with polar aprotic solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA) often providing good results. sci-hub.se

A general representation of this synthesis is the reaction of 2-chloropyrimidine (B141910) with pyridin-2-ylmethanol in the presence of a base to generate the desired product.

Table 1: Examples of Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Pyrimidine SubstrateNucleophileProductReference
2-ChloropyrimidinePyridin-2-ylmethanolThis compound sci-hub.se
2-IodopyridineSodium phenoxide2-Phenoxypyridine sci-hub.se
2-BromopyridineSodium methanethiolate2-(Methylthio)pyridine sci-hub.se

Condensation Reactions for Pyrimidine-Pyridine Ring Formation

Condensation reactions provide another versatile route to construct the pyrimidine ring system. The Pinner synthesis, a classical method, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this method, such as using β-keto esters or unsaturated ketones, have expanded its scope. mdpi.com For the synthesis of pyridinyl-substituted pyrimidines, a suitably functionalized pyridine-containing amidine can be condensed with a three-carbon component.

For instance, 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives have been synthesized through the condensation of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate. nih.gov Another example involves the condensation of 2-(chloromethyl)-4,5-disubstitutedpyridine hydrochloride with 2-mercapto-6-methylpyrimidin-4-ol to yield 2-[(4,5-disubstitutedpyridin-2-yl)methylthio]-6-methoxypyrimidin-4-ol. asianpubs.org

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like this compound in a one-pot synthesis. nih.govyoutube.com These reactions combine three or more starting materials to form a product that incorporates substantial parts of all the initial reactants. nih.gov

Several MCRs have been developed for the synthesis of pyrimidine derivatives. mdpi.comorganic-chemistry.org For example, a three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has been utilized to synthesize pyrimidine-linked imidazopyridines. acs.org While a direct MCR for this compound is not explicitly detailed in the provided results, the principles of MCRs can be applied by selecting appropriate pyridine (B92270) and pyrimidine precursors. For instance, a reaction involving a pyridine-containing aldehyde, a β-dicarbonyl compound, and urea (B33335) or a derivative could potentially lead to the desired scaffold. acs.org

Functionalization and Derivatization Approaches for this compound Analogs

Once the core this compound structure is established, further modifications can be introduced to create a library of analogs with diverse properties.

Regioselective Functionalization Techniques for Pyrimidine Scaffolds

The selective introduction of functional groups at specific positions on the pyrimidine ring is crucial for structure-activity relationship studies. The inherent electronic properties of the pyrimidine ring direct nucleophilic attack to the C2, C4, and C6 positions. stackexchange.com

A strategy for achieving regioselective functionalization at the C2- and C4-positions involves using 2-chloro-4-(phenylthio)pyrimidine (B1628817) as a key precursor. digitellinc.com This allows for the sequential and selective introduction of different nucleophiles at these positions by controlling the reaction conditions. Another approach involves the use of directing groups or the temporary dearomatization of the pyridine ring to achieve meta-C-H functionalization. nih.gov For pyrimidine itself, regioselective zincation at the C2-position can be achieved using bimetallic bases like TMPZnX·LiX, allowing for subsequent electrophilic trapping. nih.gov

Strategies for Introducing Diverse Substituents

A variety of substituents can be introduced onto the this compound scaffold to modulate its biological activity. For instance, in the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives with anti-fibrotic activity, various substituted benzylamines were coupled to a carboxylic acid-functionalized pyrimidine core using standard peptide coupling reagents like HOBT and EDCI. nih.govnih.gov This approach allows for the systematic exploration of the effect of different substituents on the pyridine or pyrimidine rings.

Furthermore, cross-coupling reactions, such as Suzuki and Stille couplings, can be employed to introduce aryl or other carbon-based substituents onto halo-functionalized pyrimidine or pyridine rings. The Minisci reaction offers a method for the direct C-H alkylation of pyridines, which can be controlled for regioselectivity at the C4-position by using a blocking group. chemrxiv.org

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal and process chemistry. In the context of pyrimidine derivatives, which form the backbone of numerous pharmaceuticals, the adoption of green chemistry principles is crucial for sustainable manufacturing. These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. rasayanjournal.co.inscispace.com

Traditional methods for pyrimidine synthesis often involve harsh reaction conditions, toxic solvents, and the production of significant amounts of waste. rasayanjournal.co.inscispace.com To mitigate these issues, researchers have increasingly turned to greener alternatives. These include the use of alternative energy sources like microwave irradiation and ultrasound, the application of eco-friendly catalysts, the implementation of solvent-free reaction conditions, and the design of multicomponent reactions (MCRs). rasayanjournal.co.inscispace.comnih.govresearchgate.netnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govresearchgate.netnih.gov By directly coupling with polar molecules, microwaves can lead to rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govresearchgate.net This technique has been successfully applied to the synthesis of a wide array of pyrimidine derivatives, including fused ring systems. nih.govresearchgate.netnih.gov For instance, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been efficiently carried out under microwave irradiation, achieving yields of 65–90% in a fraction of the time required by conventional methods. beilstein-archives.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for pyrimidine synthesis. researchgate.netresearchgate.netjmaterenvironsci.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. researchgate.netjmaterenvironsci.com Ultrasound has been shown to be effective in various stages of pyrimidine synthesis, from the construction of the core ring to its subsequent derivatization. researchgate.netresearchgate.net Notably, ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and can be performed under milder conditions compared to traditional heating. researchgate.netjmaterenvironsci.com

Green Catalysts and Solvent-Free Reactions:

The use of heterogeneous and reusable catalysts is a key aspect of green chemistry, simplifying product purification and reducing waste. rasayanjournal.co.inscispace.com In pyrimidine synthesis, a variety of green catalysts have been explored, including solid acids, ionic liquids, and metal-free organocatalysts. rasayanjournal.co.inscispace.comresearchgate.net Furthermore, conducting reactions in the absence of a solvent or in environmentally benign solvents like water or ethanol (B145695) significantly reduces the environmental impact of the synthesis. nih.govbeilstein-archives.org For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved in high yields using water as a solvent, a significant improvement over traditional methods that often employ volatile and toxic organic solvents. researchgate.net

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently green. nih.govnih.gov They offer high atom economy, reduce the number of synthetic steps, and minimize waste generation. The Biginelli and Hantzsch reactions are classic examples of MCRs that have been adapted for the green synthesis of various pyrimidine derivatives. nih.gov

While specific green synthetic methods for This compound are not extensively documented in the reviewed literature, the principles outlined above can be applied to its synthesis. A conventional synthesis of novel 2-(Pyridin-2-yl) pyrimidine derivatives has been reported, which typically involves multiple steps and the use of conventional reagents and solvents. nih.gov

Hypothetically, the synthesis of This compound could be made greener by:

Utilizing a microwave-assisted Williamson ether synthesis for the coupling of 2-(hydroxymethyl)pyridine with a suitable 2-halopyrimidine. This would likely reduce the reaction time and potentially increase the yield.

Employing a solid-supported base or a phase-transfer catalyst in the etherification step to facilitate easier work-up and catalyst recycling.

The following table summarizes some of the green chemistry approaches that have been applied to the synthesis of various pyrimidine derivatives, highlighting the potential for their application in the synthesis of the target compound.

Green Chemistry ApproachPyrimidine Derivative(s)Key FindingsPotential Application for this compound
Microwave-Assisted Synthesis Oxo- and thioxopyrimidinesReduced reaction times (minutes vs. hours), high yields (65-90%). beilstein-archives.orgAccelerated Williamson ether synthesis step.
Ultrasound-Assisted Synthesis Various pyrimidines and fused derivativesShorter reaction times, higher yields, milder conditions. researchgate.netresearchgate.netEnhanced reaction rates in the coupling of the pyridine and pyrimidine moieties.
Green Catalysts Pyrano[2,3-d]pyrimidinesUse of water as a solvent, reusable catalysts. researchgate.netUse of a recyclable base or phase-transfer catalyst in the etherification.
Multicomponent Reactions DihydropyrimidinonesHigh atom economy, reduced waste, simplified procedures. nih.govnih.govDevelopment of a one-pot synthesis strategy.

By integrating these green chemistry principles, the synthesis of This compound and its derivatives can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Pyridin 2 Yl Methoxy Pyrimidine

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-[(Pyridin-2-yl)methoxy]pyrimidine molecule. ipb.pt

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the pyridine (B92270) and pyrimidine (B1678525) rings will have distinct resonances in the aromatic region. rsc.orgnp-mrd.org The chemical shifts of these carbons are sensitive to the electronic effects of the nitrogen atoms within the rings. The carbon of the methylene (B1212753) bridge will also have a characteristic signal, typically in the aliphatic region but shifted downfield by the electronegative oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.7120 - 150
Pyrimidine Ring Protons7.0 - 9.0110 - 165
Methylene (-CH₂-) Protons5.0 - 5.565 - 75

Note: The predicted chemical shift ranges are approximate and can be influenced by the solvent and other experimental conditions. More precise assignments would require two-dimensional NMR techniques such as COSY, HSQC, and HMBC.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding within a molecule. nih.govresearchgate.netnih.gov These techniques probe the vibrational modes of the molecule, which are sensitive to bond strengths, bond angles, and atomic masses.

In the FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to the various functional groups present. The C-H stretching vibrations of the aromatic pyridine and pyrimidine rings typically appear in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would be expected to produce a strong band in the 1000-1300 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information to FT-IR. nipne.ro The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching modes of the aromatic rings in this compound would likely produce strong signals in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 3000FT-IR, Raman
C=N and C=C Stretch (Aromatic)1400 - 1600FT-IR, Raman
C-O-C Asymmetric Stretch1200 - 1275FT-IR
C-O-C Symmetric Stretch1000 - 1100Raman
Ring Breathing Modes900 - 1200Raman

Note: The exact positions and intensities of the vibrational bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine and pyrimidine rings. mdpi.com

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically of high intensity and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital, are generally of lower intensity and occur at longer wavelengths. The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength Range (nm) Relative Intensity
π → π200 - 300High
n → π300 - 350Low

Note: The solvent can have a significant effect on the position and intensity of the absorption bands (solvatochromism).

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is C₁₀H₉N₃O.

In addition to the molecular ion peak, mass spectrometry also provides information about the fragmentation pattern of the molecule upon ionization. sapub.orgraco.cat The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For this compound, fragmentation would likely involve cleavage of the ether linkage, leading to the formation of characteristic fragment ions corresponding to the pyridin-2-ylmethyl cation and the 2-oxypyrimidine radical cation, or their respective counterparts. docbrown.info

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated m/z
[M]⁺C₁₀H₉N₃O187.0746
[C₆H₆N]⁺ (from pyridine moiety)C₆H₆N92.0500
[C₄H₃N₂O]⁺ (from pyrimidine moiety)C₄H₃N₂O95.0245

Note: The m/z values are for the monoisotopic mass.

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all the atoms in the molecule, as well as how the molecules are arranged in the crystal lattice. nih.govnih.gov

Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis provides a wealth of information about the molecular geometry of this compound, including bond lengths, bond angles, and torsion angles. nih.gov This data reveals the conformation of the molecule in the solid state, particularly the relative orientation of the pyridine and pyrimidine rings with respect to each other. The flexibility of the methylene ether linkage allows for a range of possible conformations, and the crystal structure will reveal the most stable conformation adopted in the solid state.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal structure. scirp.orgnih.govmdpi.com By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close contact between neighboring molecules and characterize the nature of these interactions. For this compound, potential intermolecular interactions include π-π stacking between the aromatic rings and weak C-H···N or C-H···O hydrogen bonds. iucr.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and indispensable technique for the characterization of metal complexes containing one or more unpaired electrons. While extensive EPR studies specifically on complexes of this compound are not widely documented in current literature, the principles and applications of the technique can be thoroughly understood by examining structurally analogous systems. This section details the expected application and interpretation of EPR spectroscopy for potential paramagnetic complexes of this compound, drawing on established findings for complexes with similar N,O- and N,N-donor ligands, particularly with copper(II).

Paramagnetic metal ions such as Cu(II), Mn(II), Co(II), and V(IV) would form EPR-active complexes with this compound. Among these, Cu(II) complexes (d⁹ configuration, S=1/2) are the most extensively studied by EPR and serve as an excellent model. mdpi.comethz.ch The EPR spectrum of a Cu(II) complex is primarily described by the spin Hamiltonian, which includes the electron Zeeman interaction and the hyperfine coupling between the electron spin (S) and the copper nuclear spin (I=3/2). ethz.ch The resulting spectral parameters, the g-tensor (g) and the copper hyperfine coupling tensor (A), provide a deep insight into the electronic and geometric structure of the complex. mdpi.comethz.ch

For Cu(II) complexes in a frozen solution or powder form, the spectrum typically exhibits axial or rhombic symmetry. In an axially symmetric environment, such as a tetragonally distorted octahedral or square-planar geometry, the g-tensor is defined by two principal values: g∥ and g⊥. ethz.ch For a complex where the unpaired electron resides in the d(x²-y²) orbital, which is common for Cu(II) complexes with chelating ligands in the xy-plane, the spectral parameters typically follow the trend g∥ > g⊥ > 2.0023. The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is indicative of the degree of covalent character in the metal-ligand bonds.

The hyperfine interaction with the I=3/2 copper nucleus splits the g∥ and g⊥ signals into four lines each, although the splitting in the g⊥ region is often not resolved. ethz.ch The magnitude of the parallel hyperfine coupling constant (A∥) is a sensitive probe of the geometry and the nature of the donor atoms coordinated to the copper ion.

Detailed Research Findings from Analogous Systems

To illustrate the utility of EPR, we can examine data from Cu(II) complexes formed with ligands containing pyridine moieties, which are structurally related to this compound. A systematic study of Casiopeina-type complexes, [Cu(acetylacetonato)(N-N)]⁺, provides highly relevant data where the bidentate N-N ligand is varied. cardiff.ac.uk These complexes serve as excellent analogues for a potential Cu(II) complex where this compound acts as a bidentate N,N-donor.

The EPR spectra for these complexes were recorded in frozen solutions and exhibited characteristic axial signals, allowing for the determination of the spin Hamiltonian parameters. cardiff.ac.uk The observed g∥ > g⊥ > 2.0023 trend confirms a d(x²-y²) ground state, consistent with a square-based geometry. cardiff.ac.uk The magnitude of A∥ is influenced by the specific diimine ligand, reflecting subtle changes in the electronic structure and geometry of the copper coordination sphere. cardiff.ac.uk

The interactive table below presents the experimental spin Hamiltonian parameters for a series of these analogous [Cu(acetylacetonato)(N-N)]⁺ complexes.

Interactive Data Table: EPR Parameters for Analogous Cu(II) Complexes

Complex (N-N Ligand)g∥g⊥A∥ (10⁻⁴ cm⁻¹)A⊥ (10⁻⁴ cm⁻¹)Source
[Cu(acac)(bipy)]⁺ 2.2582.057185.020.0 cardiff.ac.uk
[Cu(acac)(phen)]⁺ 2.2612.059185.020.0 cardiff.ac.uk
[Cu(acac)(Py-bipy)]⁺ 2.2622.059183.020.0 cardiff.ac.uk
[Cu(acac)(dppz)]⁺ 2.2622.059185.020.0 cardiff.ac.uk

Table based on data from A. Folli et al., for complexes dissolved in an EtOH:DMF (1:1) frozen solution. cardiff.ac.uk

The data consistently show A∥ values in the range of 183-185 x 10⁻⁴ cm⁻¹, which are typical for Cu(II) in a square-planar or square-pyramidal environment with N,O-donor ligands. cardiff.ac.ukmdpi.com These values indicate a significant covalent character in the Cu-ligand bonds. For a hypothetical [Cu(this compound)₂]²⁺ complex, one would anticipate similar EPR parameters, confirming a distorted octahedral or square-planar geometry where the ligand coordinates through the pyridine and one of the pyrimidine nitrogen atoms. Any significant deviation from these values could suggest a different coordination mode or a substantial distortion from planarity.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not present in published studies. Therefore, the generation of a thorough, data-driven article adhering to the requested outline is not possible without specific research findings on this molecule.

To fulfill the user's request for an article structured around the provided computational chemistry topics, it would be necessary to reference studies that have performed these analyses. The absence of such dedicated research for "this compound" means that no data for geometry optimization, predicted spectroscopic parameters, frontier molecular orbitals, molecular electrostatic potential maps, or electron localization functions can be accurately reported.

Generating an article with fabricated data would be scientifically inaccurate and misleading. An explanation of these computational methods using other molecules as examples would violate the explicit instruction to focus solely on "this compound".

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Computational Chemistry and Theoretical Investigations of 2 Pyridin 2 Yl Methoxy Pyrimidine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wave function into a more intuitive chemical language of localized bonds, lone pairs, and core orbitals, closely resembling the familiar Lewis structure concept. uni-muenchen.de This analysis provides detailed insights into the electron density distribution, atomic charges, and the nature of bonding and non-bonding interactions within a molecule. uni-muenchen.de

For 2-[(Pyridin-2-yl)methoxy]pyrimidine, an NBO analysis would begin by determining the Natural Population Analysis (NPA), which assigns partial charges to each atom. This would quantify the electron distribution, highlighting the electronegativity differences between the nitrogen, oxygen, and carbon atoms. For instance, the nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the ether oxygen, would be expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms would be partially positive.

The core of the NBO analysis involves the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de This reveals hyperconjugative effects, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, key interactions would likely include:

Delocalization from the lone pairs (n) of the nitrogen and oxygen atoms to the antibonding orbitals (σ* or π) of adjacent bonds. For example, the interaction between an oxygen lone pair and the antibonding orbital of a C-N bond (n_O -> σ_CN) or a nitrogen lone pair and a π* orbital in one of the aromatic rings (n_N -> π*_CC). nih.govwisc.edu

Interactions between the π-systems of the pyridine and pyrimidine rings, mediated by the methoxy (B1213986) bridge.

The stabilization energy, E(2), associated with each donor-acceptor interaction indicates its significance. Higher E(2) values signify stronger delocalization and greater stabilization of the molecule. nih.gov An illustrative table of potential NBO interactions for the compound is presented below.

Interactive Data Table: Illustrative Second-Order Perturbation Analysis of NBO Interactions for this compound (Note: The following data is illustrative to demonstrate the output of an NBO analysis and is not derived from experimental or published computational results for this specific molecule.)

Donor NBO (i)TypeAcceptor NBO (j)TypeE(2) (kcal/mol)
LP (1) N (pyrimidine)nπ* (C-C) (pyrimidine ring)πValue
LP (1) N (pyridine)nπ (C-C) (pyridine ring)πValue
LP (2) O (methoxy)nσ (C-N) (pyrimidine ring)σValue
π (C-C) (pyridine)ππ (C-N) (pyrimidine)πValue
σ (C-H)σσ (C-O) (methoxy)σ*Value

Reactivity Descriptors (Fukui Functions, Local Softness)

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting chemical reactivity through various descriptors. Among the most important are Fukui functions and local softness, which identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. derpharmachemica.comderpharmachemica.com

The Fukui function, f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. derpharmachemica.com It helps in pinpointing the atoms most susceptible to attack:

f+(r) : Describes the reactivity towards a nucleophilic attack (addition of an electron). A high value indicates a good site for an incoming nucleophile.

f-(r) : Describes the reactivity towards an electrophilic attack (removal of an electron). A high value indicates the most acidic proton or the site most likely to donate electrons.

f0(r) : Describes the reactivity towards a radical attack.

Local softness (s(r)) is related to the Fukui function and describes the tendency of a local region in a molecule to accept or donate electrons. researchgate.net Regions with high local softness are considered more reactive.

For this compound, calculations would likely reveal that the nitrogen atoms of both heterocyclic rings are the primary sites for electrophilic attack (highest f- values), due to their lone pairs of electrons. Conversely, specific carbon atoms within the electron-deficient pyrimidine ring might be identified as susceptible to nucleophilic attack (highest f+ values). derpharmachemica.com

Interactive Data Table: Illustrative Condensed Fukui Functions for this compound (Note: The following data is for illustrative purposes only. The specific atomic sites and values would be determined by actual quantum chemical calculations.)

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N1 (pyrimidine)ValueValueValue
C2 (pyrimidine)ValueValueValue
N1' (pyridine)ValueValueValue
O (methoxy)ValueValueValue
C (methylene)ValueValueValue

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a computational technique used to explore the conformational landscape of a molecule and to locate transition states between different conformers. skku.educhemshell.org A PES scan involves systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecular geometry at each step. researchgate.net

For a flexible molecule like this compound, a key application of PES analysis would be to study the rotation around the single bonds of the methoxy bridge, specifically the C(pyrimidine)-O and O-C(methylene) bonds. The dihedral angles associated with these bonds define the relative orientation of the pyridine and pyrimidine rings.

By performing a relaxed PES scan, one can map the energy changes during rotation. skku.edu The resulting energy profile would reveal the lowest-energy conformer (the global minimum) and other stable conformers (local minima), separated by energy barriers (transition states). researchgate.netvisualizeorgchem.com This analysis is crucial for understanding the molecule's preferred three-dimensional structure, its flexibility, and the energy required for conformational changes, which can influence its biological activity and physical properties. For example, the scan would identify the most stable arrangement of the two aromatic rings relative to each other.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a visualization tool used to identify and characterize weak interactions within and between molecules. jussieu.frrsc.org It is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (s). researchgate.net NCI plots display isosurfaces of the reduced density gradient, which are colored to distinguish different types of interactions:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes in crowded regions of a molecule. researchgate.netgithub.io

In this compound, an NCI analysis would be valuable for visualizing potential intramolecular interactions that stabilize its three-dimensional conformation. For example, weak hydrogen bonds (C-H···N or C-H···O) could exist between the methylene (B1212753) bridge hydrogens and the nitrogen or oxygen atoms. Furthermore, π-π stacking interactions between the pyridine and pyrimidine rings, if the conformation allows them to be in close proximity, would appear as broad, green surfaces. malta-consolider.com The analysis could also reveal areas of steric repulsion, for instance, between the two aromatic systems, which would destabilize certain conformations. researchgate.net

Solvent Effects in Theoretical Calculations (e.g., IEFPCM Solvation Model)

Most chemical and biological processes occur in solution, and the solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models are used to account for these effects. The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a widely used and robust method. gaussian.comresearchgate.net

The IEFPCM model simulates the solvent implicitly, as a continuous dielectric medium, rather than by explicitly including individual solvent molecules. gaussian.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. nih.gov

For this compound, performing calculations using the IEFPCM model would provide a more realistic description of its properties in a given solvent (e.g., water or ethanol). This is crucial for:

Geometry Optimization: The preferred conformation of the molecule can change significantly from the gas phase to a polar solvent.

Energy Calculations: The solvation free energy (ΔG of solvation) can be computed, indicating how favorably the molecule interacts with the solvent. nih.gov

Reactivity and Spectra: Solvent effects can alter the electronic properties, thereby influencing reactivity descriptors and predicted UV-Vis absorption spectra. For instance, the energy of the frontier molecular orbitals (HOMO and LUMO) and the corresponding energy gap can be stabilized or destabilized by the solvent. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. rsc.org These materials are critical for applications in optoelectronics, including frequency conversion and optical switching. journaleras.com Pyrimidine and pyridine derivatives have been investigated for their NLO properties due to their conjugated π-electron systems, which can be tailored to enhance NLO responses. rsc.org

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. journaleras.comdtic.mil A large first hyperpolarizability (β) value is a key indicator of a potentially useful second-order NLO material. journaleras.com

For this compound, theoretical calculations could predict its NLO potential. The molecule possesses both electron-donating (methoxy group) and electron-accepting (pyrimidine ring) characteristics, which can facilitate intramolecular charge transfer (ICT) upon excitation—a key mechanism for generating a large NLO response. Calculations would determine the magnitude of the dipole moment (μ) and the components of the hyperpolarizability tensor. A significant β value would suggest that the compound could be a candidate for NLO applications.

Interactive Data Table: Illustrative Predicted NLO Properties for this compound (Note: The following data is illustrative. Actual values depend on the computational method and basis set used and are not from published results for this compound.)

PropertyCalculated Value (a.u.)Converted Value
Dipole Moment (μ)ValueValue (Debye)
Mean Polarizability (α)ValueValue (x 10⁻²⁴ esu)
First Hyperpolarizability (β_total)ValueValue (x 10⁻³⁰ esu)

Medicinal Chemistry and Biological Activity Mechanisms of 2 Pyridin 2 Yl Methoxy Pyrimidine Analogs

Ligand-Target Interaction Studies

Understanding how a ligand interacts with its biological target at an atomic level is fundamental to rational drug design. For analogs of 2-[(pyridin-2-yl)methoxy]pyrimidine, computational techniques such as molecular docking and molecular dynamics simulations have been instrumental in elucidating these interactions.

Molecular Docking Simulations for Enzyme and Receptor Binding

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique has been widely applied to study the binding of this compound derivatives to various enzymes and receptors.

In the context of cholinesterase inhibition, molecular docking has been used to understand how these compounds interact with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Simulations have demonstrated that the pyridyl nitrogen can form a hydrogen bond with a key amino acid residue in the catalytic anionic site (CAS) of AChE, while the pyrimidine (B1678525) core interacts with the peripheral anionic site (PAS).

Furthermore, docking studies on collagen prolyl 4-hydroxylase (CP4H) inhibitors have shown that the this compound scaffold can effectively chelate the active site iron atom, a critical interaction for potent inhibition.

Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations have been employed to assess the stability of the docked poses of this compound analogs and to refine the understanding of their binding modes.

For DHFR inhibitors, MD simulations have confirmed the stability of the hydrogen bonding network observed in docking studies and have provided insights into the conformational changes that occur upon ligand binding. These simulations have helped to explain the higher potency of certain analogs by revealing more stable and favorable interactions within the active site.

In the case of cholinesterase inhibitors, MD simulations have elucidated the dynamic behavior of the ligand within the enzyme's active site gorge. These studies have shown how the flexibility of the methoxy (B1213986) linker allows the pyridyl and pyrimidine rings to optimally position themselves for interaction with both the CAS and PAS of AChE.

Structure-Activity Relationship (SAR) Elucidation for Pyrimidine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound derivatives, SAR analyses have identified key structural features that govern their biological activity.

Systematic modifications of the pyrimidine and pyridine (B92270) rings, as well as the methoxy linker, have provided valuable insights. For example, in the development of DHFR inhibitors, it was found that substitution at the 5-position of the pyrimidine ring with bulky lipophilic groups significantly enhanced inhibitory activity. Similarly, substitutions on the pyridine ring have been shown to modulate both potency and selectivity.

For cholinesterase inhibitors, SAR studies have revealed that the position of the nitrogen atom in the pyridine ring is critical. The 2-pyridyl isomer generally exhibits the best activity, likely due to its optimal geometry for interacting with the AChE active site.

Investigation of Biological Pathway Modulation

The therapeutic effects of this compound analogs are a result of their ability to modulate specific biological pathways. This is primarily achieved through the inhibition of key enzymes or the modulation of receptor activity.

Enzyme Inhibition Mechanisms

Kinase Inhibition: Certain derivatives have been investigated as kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, a common feature of many kinase inhibitors, by forming hydrogen bonds with the backbone of the kinase hinge region.

Cholinesterase Inhibition: As discussed, these compounds can inhibit both AChE and BChE. Their mechanism often involves a dual binding mode, where they interact with both the catalytic and peripheral anionic sites of the enzyme, thereby blocking the entry of the substrate, acetylcholine, to the active site.

Dihydrofolate Reductase (DHFR) Inhibition: By inhibiting DHFR, these compounds interfere with the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and certain amino acids. This disruption of folate metabolism is a key mechanism for their potential anticancer and antimicrobial activities.

Collagen Prolyl 4-Hydroxylase (CP4H) Inhibition: Analogs of this compound can inhibit CP4H by chelating the ferrous iron atom in the enzyme's active site. This prevents the hydroxylation of proline residues in procollagen, a critical step in collagen biosynthesis, making them potential agents for treating fibrotic diseases.

Cellular Mechanism of Action Studies (e.g., Oxidative Stress Induction, Apoptosis Pathways)

The cellular mechanisms underlying the biological activities of this compound and its analogs are a subject of ongoing research. Studies on related pyridine and pyrimidine derivatives suggest that their cytotoxic and anticancer effects may be mediated through the induction of oxidative stress and the activation of apoptotic pathways.

Pyrido[2,3-d]pyrimidine (B1209978) derivatives, for instance, have been shown to induce apoptosis in cancer cells. One study on a pyrido[2,3-d]pyrimidine derivative demonstrated a 1.8 to 1.9-fold increase in apoptosis in MCF-7 and PC-3 cancer cell lines, respectively. The primary mechanism for this apoptosis induction was identified as the activation of caspase-3. Caspases are a family of protease enzymes that play a crucial role in the programmed cell death cascade. Their activation leads to the cleavage of cellular proteins, ultimately resulting in the dismantling of the cell.

Furthermore, research on thieno[2,3-d]pyrimidine (B153573) derivatives has highlighted the role of oxidative stress in their anticancer efficacy. One lead compound from this class was found to selectively induce oxidative stress, apoptosis, and mitotic catastrophe in specific colon and ovarian cancer cell lines. The induction of oxidative stress involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. An excess of ROS can lead to damage of cellular components, including DNA, proteins, and lipids, which can trigger apoptotic cell death.

While direct studies on this compound are limited, the mechanisms observed in structurally related compounds provide a framework for understanding its potential cellular effects. It is plausible that this compound and its analogs could also exert their biological activities through the generation of ROS and the subsequent initiation of the apoptotic cascade.

Role of Metal Chelation in Biological Activity

The structure of this compound, containing nitrogen atoms in both the pyridine and pyrimidine rings, suggests a potential for metal chelation. Metal chelation is the process of forming a complex between a metal ion and a molecule that has two or more donor atoms. This interaction can significantly influence the biological activity of a compound.

In the context of anticancer activity, metal chelation can work through several mechanisms. By binding to essential metal ions like zinc, copper, or iron, a chelating agent can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival. For example, matrix metalloproteinases (MMPs), which are zinc-dependent enzymes involved in tumor invasion and metastasis, are a known target for chelating agents.

Pyridine and its derivatives are recognized for their ability to coordinate with transition metals, and this metal complexation has been explored as a strategy to enhance the anticancer properties of these compounds. The formation of a metal complex can improve the stability and bioavailability of the parent molecule and can lead to novel mechanisms of cytotoxicity, such as the generation of reactive oxygen species (ROS) through redox cycling of the complexed metal ion.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(Pyridin-2-yl)methoxy]pyrimidine and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridinylmethoxy groups are often introduced using Mitsunobu conditions (e.g., coupling pyridinemethanol with pyrimidine derivatives using diethyl azodicarboxylate and triphenylphosphine). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also viable for attaching aryl/heteroaryl groups to the pyrimidine core . Key intermediates like 2-aminopyrimidine (2-AP) are commercially sourced and used in multi-step syntheses involving acid-aminopyrimidine synthons .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization typically involves NMR (1H/13C), LC-MS, and HPLC to confirm molecular weight and purity. Crystallographic studies (single-crystal X-ray diffraction) are critical for resolving bond lengths and angles, with SHELX software (e.g., SHELXL) widely used for refinement. For example, a related pyrimidine derivative showed a mean C–C bond length of 0.002 Å and an R factor of 0.044 in crystallographic analysis .

Q. What safety protocols are recommended for handling pyrimidine derivatives in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) emphasize using personal protective equipment (PPE), including gloves, goggles, and lab coats. Compounds should be handled in fume hoods to avoid inhalation of vapors. Proper disposal of reactive intermediates (e.g., nitro or chloro derivatives) is critical, and protocols for spill management (e.g., neutralization with NH4Cl/Fe powder) should be established .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks for pyrimidine derivatives?

  • Methodological Answer : Discrepancies in hydrogen-bonding patterns (e.g., N–H···O vs. O–H···N interactions) are resolved using high-resolution X-ray data and computational tools like density functional theory (DFT). For instance, the Cambridge Structural Database (CSD) lists 123 structures with carboxylic acid-aminopyrimidine synthons, enabling comparative analysis of bond angles and donor-acceptor distances . SHELXD/SHELXE pipelines are robust for phasing macromolecular complexes with pyrimidine motifs .

Q. What strategies optimize regioselectivity in the functionalization of this compound?

  • Methodological Answer : Regioselectivity is controlled by steric/electronic effects and catalyst choice. For example, bulky ligands (e.g., BINAP) in Pd-catalyzed reactions favor coupling at less hindered pyrimidine positions. Solvent polarity also impacts reactivity: polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at electron-deficient pyrimidine carbons .

Q. How do computational models predict the pharmacological activity of pyrimidine-based compounds?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., kinase inhibitors). Derivatives like 2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine show anticancer activity against K562 and HO-8910 cells, validated via in vitro assays (IC50 values) and apoptosis markers (Annexin V/PI staining) .

Q. What experimental approaches validate the stability of pyrimidine derivatives under physiological conditions?

  • Methodological Answer : Stability is tested via accelerated degradation studies (pH 1–10 buffers, 37°C) and LC-MS monitoring. Metabolite identification uses liver microsomes or hepatocyte incubations. For example, tert-butyl carbamate-protected pyrimidines are deprotected under acidic conditions (HCl/MeOH) to assess hydrolytic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.